molecular formula C13H14FNO2 B12639441 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12639441
M. Wt: 235.25 g/mol
InChI Key: AGLJMPSWNXEVFH-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound with the molecular formula C13H14FNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Compounds similar to 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol have demonstrated anticancer properties. The fluorinated phenyl ring enhances interaction with biological targets involved in cancer pathways, suggesting potential use in cancer therapeutics.
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
  • Neuropharmacology : The compound's structure allows it to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. Its ability to penetrate the blood-brain barrier due to its lipophilic nature enhances its suitability for central nervous system targets .
  • Drug Development : The unique features of this compound make it an excellent scaffold for further modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties in drug development processes .

Case Studies

  • Anticancer Research : A study investigating the effects of similar compounds on cancer cell lines revealed that modifications to the fluorinated aromatic structure could enhance cytotoxicity against specific cancer types. This underscores the importance of structural optimization in developing effective anticancer agents .
  • Neuropharmacological Studies : Research utilizing animal models has shown promising results with compounds based on this scaffold in modulating neurotransmitter levels, suggesting potential applications in treating conditions such as depression or anxiety disorders .

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy group and pyrrole ring contribute to its potential biological activities .

Biological Activity

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a synthetic compound with a complex structure that combines a fluorinated aromatic ring, a methoxy group, and a pyrrole moiety. Its molecular formula is C13H14FNO2C_{13}H_{14}FNO_2 with a molecular weight of 235.25 g/mol. The unique structural features of this compound make it a subject of interest in medicinal chemistry, particularly concerning its biological activity and potential therapeutic applications.

Structural Characteristics

The presence of the fluorine atom in this compound enhances its lipophilicity, which may influence its interaction with biological targets. The methanol group serves as a pharmacophore, suggesting that the compound can engage in various biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cell lines.
  • Antimicrobial Activity : Similar compounds show effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique aspects of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-Fluoro-4-(methoxyphenyl)-pyrroleFluorinated phenyl ring, pyrroleAnticancerEnhanced lipophilicity
4-Methoxyphenyl-(1-methylpyrrolidin-2-one)Pyrrolidine instead of pyrroleAntimicrobialDifferent nitrogen heterocycle
5-Fluoro-2-(methoxyphenyl)-pyridinePyridine ring instead of pyrroleAntiviralDifferent nitrogen heterocycle

This comparison illustrates how variations in substituents and ring structures can significantly influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

  • Antiproliferative Activity : A study demonstrated that modifications at specific positions on the phenyl ring could enhance antiproliferative activity against cancer cell lines. For instance, introducing a methyl group at the C–3 position increased activity significantly compared to other derivatives .
  • Mechanism of Action : Certain derivatives were shown to induce cell cycle arrest at the G2/M phase, indicating a pro-apoptotic mechanism. This was evidenced by changes in gene expression related to apoptosis, such as upregulation of Bax and downregulation of Bcl-2 .
  • Target Identification : Docking studies suggested that these compounds may interact with key targets such as the Epidermal Growth Factor Receptor (EGFR), which is crucial for cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol?

  • Methodological Answer : The synthesis typically involves multi-step strategies:

  • Step 1 : Preparation of the fluorinated aryl precursor. For example, fluorination of a methoxyphenyl intermediate using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under reflux, as seen in analogous fluoropyridine derivatives .
  • Step 2 : Functionalization of the pyrrole ring. A 1-methyl-2-pyrrolyl group can be introduced via nucleophilic substitution or cross-coupling reactions. Evidence from benzofuran syntheses suggests using NaH in THF to activate intermediates for alkylation .
  • Step 3 : Reduction of a ketone intermediate. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or THF is commonly employed to reduce carbonyl groups to alcohols, as demonstrated in fluorophenyl methanol syntheses .
  • Key Considerations : Solvent choice (e.g., DMSO for fluorination, THF for reductions) and reaction monitoring via TLC or HPLC.

Q. How can this compound be purified, and how is structural integrity confirmed?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. For fluorinated compounds, reverse-phase HPLC may enhance purity .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm for fluorophenyl; δ 5.5–6.5 ppm for pyrrole) and methoxy groups (δ ~3.8 ppm). ¹⁹F NMR can confirm fluorine substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1250 cm⁻¹ (C-F stretch) .

Q. What analytical techniques are essential for characterizing physicochemical properties?

  • Methodological Answer :

  • Melting Point : Determined via differential scanning calorimetry (DSC). Fluorinated analogs often exhibit higher thermal stability .
  • Solubility : Tested in DMSO, methanol, and aqueous buffers. Fluorine and methoxy groups enhance solubility in polar solvents .
  • Stability : Accelerated stability studies under varying pH (2–9) and temperatures (4–40°C) to assess degradation pathways .

Advanced Research Questions

Q. How can enantioselective synthesis be designed for chiral centers in this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Sharpless epoxidation or enzymatic resolution (lipases) can induce stereoselectivity .
  • Catalytic Asymmetric Reduction : Employ chiral catalysts like BINAP-Ru complexes for ketone reductions, achieving >90% enantiomeric excess (ee) in similar alcohols .
  • Analysis : Chiral HPLC or circular dichroism (CD) to determine ee.

Q. What computational methods predict biological interactions and reactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Fluorine’s electronegativity enhances binding via polar interactions .
  • DFT Calculations : Gaussian 09 for optimizing geometry and calculating Fukui indices to predict sites for electrophilic/nucleophilic attacks .
  • MD Simulations : GROMACS for simulating stability in lipid bilayers, critical for pharmacokinetic profiling.

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • NMR Anomalies : Fluorine’s strong deshielding effect may cause unexpected splitting. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Mass Spec Discrepancies : Check for adduct formation (e.g., Na⁺/K⁺) or isotopic patterns (e.g., ¹⁹F isotopic peaks).
  • Case Study : In fluorophenyl analogs, conflicting melting points were resolved by testing recrystallization solvents (ethanol vs. acetone) .

Q. Applications in Research

Q. What are its potential applications in medicinal chemistry?

  • Methodological Answer :

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC assays). Pyrrole derivatives exhibit biofilm inhibition .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Fluorine enhances membrane permeability and target affinity .
  • Probe Development : Fluorescent tagging via Suzuki-Miyaura cross-coupling (boronic acid intermediates) for cellular imaging .

Q. How does fluorination influence pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Fluorine reduces oxidative metabolism by CYP450 enzymes, prolonging half-life (tested via liver microsomal assays) .
  • LogP Enhancement : Fluorine’s hydrophobicity improves blood-brain barrier penetration (calculated using ChemAxon software).
  • Toxicity : Ames test for mutagenicity; fluorine’s small size minimizes steric clashes in vivo .

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

(5-fluoro-2-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C13H14FNO2/c1-15-7-3-4-11(15)13(16)10-8-9(14)5-6-12(10)17-2/h3-8,13,16H,1-2H3

InChI Key

AGLJMPSWNXEVFH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=C(C=CC(=C2)F)OC)O

Origin of Product

United States

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